

What is the chemical structure of Ortataxel?

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Compound of Interest

Compound Name: *Ortataxel*

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An In-depth Technical Guide to Ortataxel

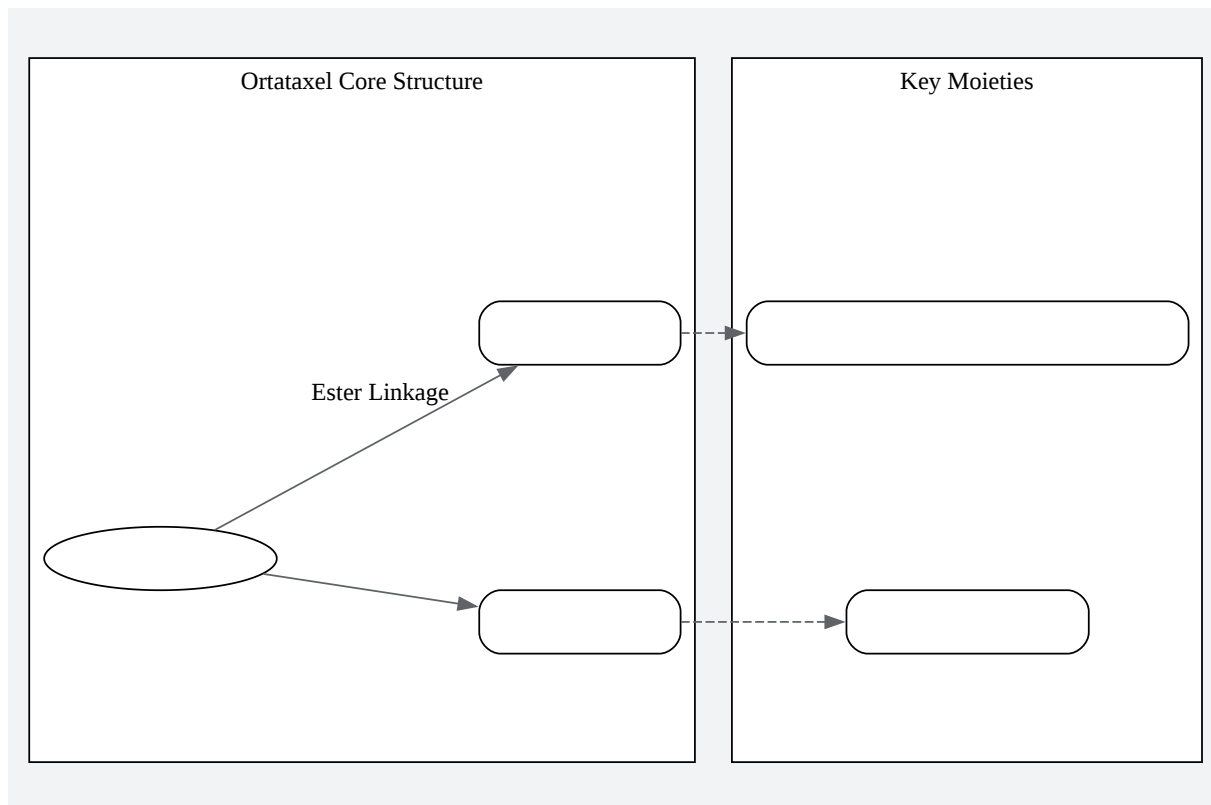
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological characteristics of **Ortataxel** (also known as IDN 5109 and BAY 59-8862), a second-generation, semi-synthetic taxane derivative with significant potential in oncology.

Chemical Structure and Properties

Ortataxel is a complex diterpenoid compound derived from paclitaxel.^[1] Its chemical structure is characterized by a baccatin III core, a feature common to taxanes, with specific modifications that enhance its pharmacological profile. The systematic IUPAC name for **Ortataxel** is [(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl] benzoate.^[2]

Below is a simplified 2D representation of the core chemical structure of **Ortataxel**.



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A simplified diagram of **Ortataxel**'s core structure.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of **Ortataxel**.

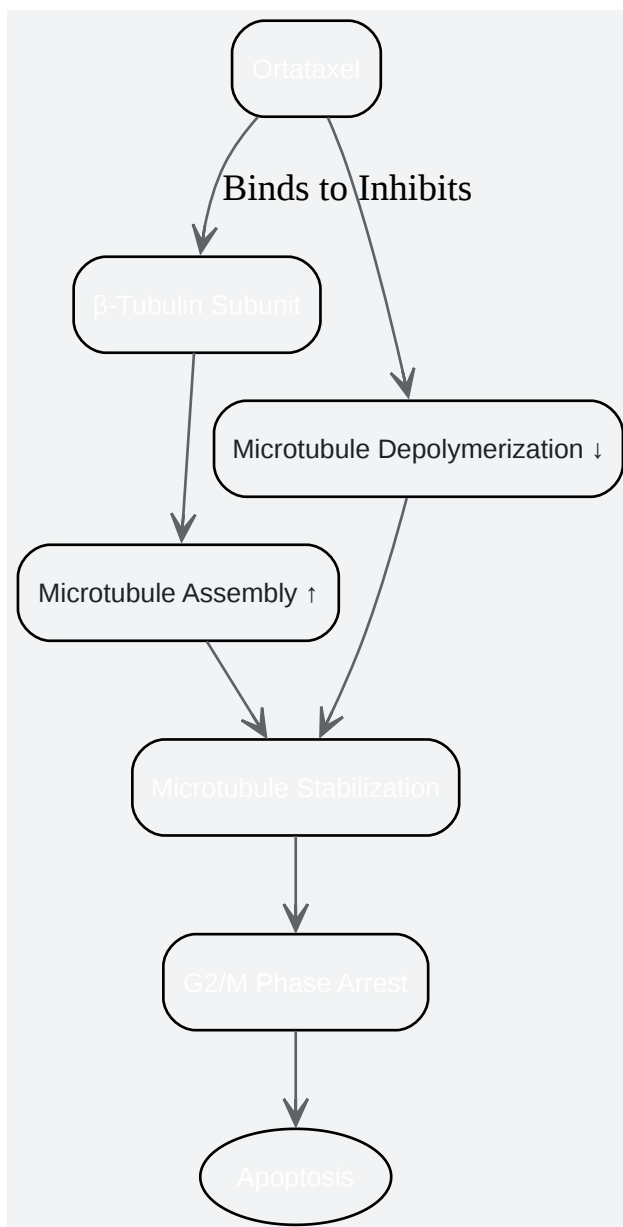
Property	Value	Source
Molecular Formula	C ₄₄ H ₅₇ NO ₁₇	[2][3]
Molecular Weight	871.92 g/mol	[3][4]
CAS Number	186348-23-2	[2]
Water Solubility (Predicted)	0.0218 mg/mL	[5]
logP (Predicted)	3.2 - 4.13	[5]
pKa (Strongest Acidic, Predicted)	11.03	[5]
pKa (Strongest Basic, Predicted)	-3	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	11	[5]

Mechanism of Action and Signaling Pathways

As a member of the taxane family, **Ortataxel**'s primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.[6]

Primary Mechanism: Tubulin Stabilization

Ortataxel binds to the β -subunit of tubulin, promoting the assembly of tubulin dimers into microtubules and stabilizing them by preventing depolymerization.[7] This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions.[7] The ultimate result is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[8]



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The primary signaling pathway of **Ortataxel**.

Novel Mechanisms of Action

Recent research on new-generation taxanes suggests additional mechanisms of action beyond tubulin stabilization. These include the suppression of cancer stem cell (CSC) genes and the blockage of critical signaling pathways like Hedgehog and PI3K/Akt.[9] These novel mechanisms may contribute to overcoming multidrug resistance.[9]

Experimental Protocols

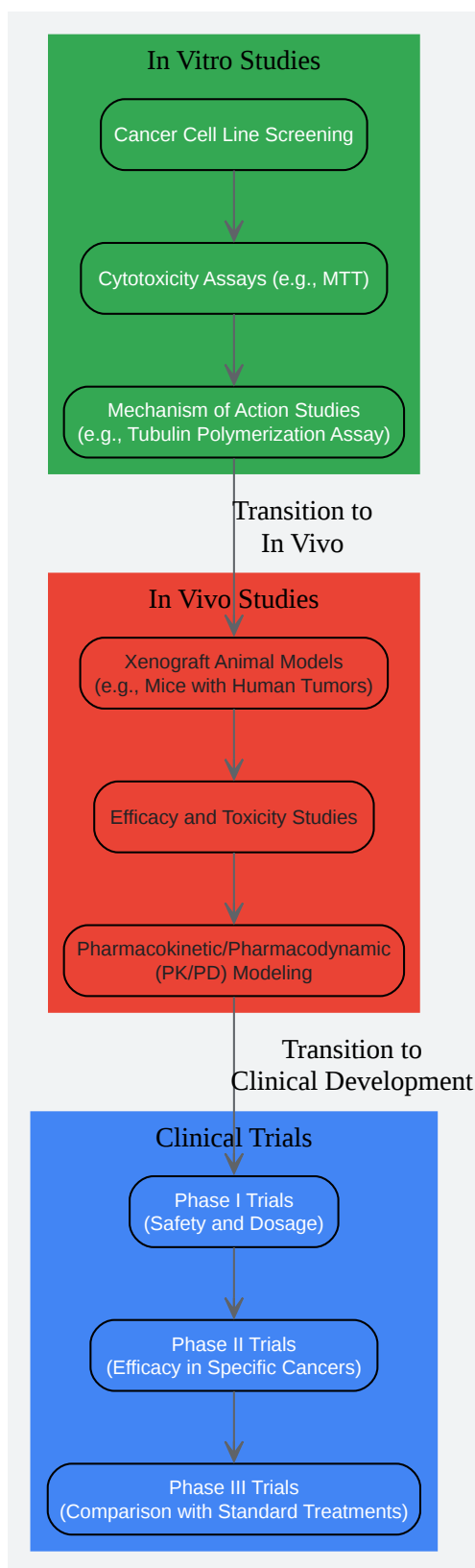
While specific, detailed synthesis protocols for **Ortataxel** are proprietary, the general approach involves the semi-synthesis from naturally derived precursors.

General Semi-Synthesis of Taxane Derivatives

The synthesis of taxane derivatives like **Ortataxel** typically starts with a precursor molecule, such as 10-deacetylbaccatin III (10-DAB) or baccatin III, which is extracted from the needles of the yew tree (*Taxus* species).^[10] The process generally involves:

- **Esterification:** The hydroxyl group at the C-13 position of the baccatin III core is esterified with a protected side chain. For **Ortataxel**, this would be a derivative of N-tert-butoxycarbonyl-beta-isobutylisoserine.
- **Functional Group Modification:** Other functional groups on the baccatin III core may be modified to introduce desired properties.
- **Deprotection:** Protecting groups on the side chain and the core molecule are removed in the final steps to yield the active compound.
- **Purification:** The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

A general experimental workflow for evaluating a novel taxane derivative is outlined below.



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A typical experimental workflow for a novel taxane.

In Vitro and In Vivo Efficacy

Ortataxel has demonstrated potent activity against a range of human cancer cell lines, including those that are sensitive and resistant to other drugs.[1] It has shown efficacy in in vivo models as well. For instance, oral administration of **Ortataxel** was as effective as intravenous paclitaxel in mice with a human breast carcinoma model (MX-1).[11][12] It has also shown activity in xenografts of human ovarian carcinoma, including some paclitaxel-resistant models.[11][12]

Clinical Significance and Future Directions

Ortataxel has been evaluated in Phase I and Phase II clinical trials for various cancers, including lymphoma, lung cancer, glioblastoma, and kidney cancer.[4][5] A notable characteristic of **Ortataxel** is that it is a poor substrate for P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance.[6] This property suggests that **Ortataxel** may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[6][13] While further clinical development is ongoing, **Ortataxel** represents a promising next-generation taxane with the potential to address some of the limitations of current chemotherapeutic agents.

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